molecular formula C15H19NO B1270585 N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine CAS No. 418789-18-1

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine

Cat. No. B1270585
CAS RN: 418789-18-1
M. Wt: 229.32 g/mol
InChI Key: LHCUVNNACFVGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine” is also known as methamnetamine . It is a triple monoamine releasing agent and N-methyl analog of the non-neurotoxic experimental drug naphthylaminopropane . It has been sold online as a designer drug . It acts as a releasing agent of serotonin, norepinephrine, and dopamine .


Molecular Structure Analysis

The molecular structure of “N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine” is C15H19NO . The mean planes of the naphthyl system and the benzene ring form a dihedral angle .

Scientific Research Applications

Anticancer Activity

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine: has been studied for its potential as an anticancer agent. A series of compounds including this molecule have shown moderate to high antiproliferative activity against cancer cell lines . These compounds act as tubulin polymerization inhibitors, which can arrest cancer cell division and induce apoptosis, particularly in breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

Tubulin Polymerization Inhibition

The compound’s ability to inhibit tubulin polymerization makes it a candidate for developing new anticancer drugs. Tubulin is a key component of the cell’s cytoskeleton and is involved in cell division. Disrupting tubulin dynamics can halt the cell cycle in the G2/M phase, leading to cell death .

Cell Cycle Arrest and Apoptosis Induction

Research indicates that N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine can cause cell cycle arrest at the G2/M phase. This is crucial for cancer treatment as it can lead to the subsequent induction of apoptosis in cancer cells .

Molecular Modeling Studies

Molecular modeling studies suggest that this compound binds to the colchicine site of tubulin. This binding site is significant for anticancer drug design because it is the target of many natural and synthetic compounds that disrupt microtubule function .

Pharmacological Activities of Pyrimidine Derivatives

The compound’s structure includes a pyrimidine moiety, which is known to possess various pharmacological activities. Pyrimidine derivatives have been observed to have anti-inflammatory, antiviral, antimalarial, and antihypertensive effects, among others .

Click Chemistry Applications

The compound can be synthesized with high yield and regioselectivity via the copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), a popular method in click chemistry. This technique is widely used for creating diverse and complex molecular architectures, which are valuable in drug discovery and material science .

Safety And Hazards

“N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine” can be considered toxic and may cause ventricular arrhythmia . It has also been associated with increased spontaneous motion and body temperature, and reduced motor coordination levels .

properties

IUPAC Name

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-11(2)16-10-12-8-9-15(17-3)14-7-5-4-6-13(12)14/h4-9,11,16H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCUVNNACFVGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C2=CC=CC=C12)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357762
Record name N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine

CAS RN

418789-18-1
Record name N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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